molecular formula C21H26N6O4 B2770628 Methyl 2-[4-[3-methyl-2,6-dioxo-7-(2-phenylethyl)purin-8-yl]piperazin-1-yl]acetate CAS No. 898428-22-3

Methyl 2-[4-[3-methyl-2,6-dioxo-7-(2-phenylethyl)purin-8-yl]piperazin-1-yl]acetate

Cat. No. B2770628
M. Wt: 426.477
InChI Key: FZKZVKJOHKSVAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-[4-[3-methyl-2,6-dioxo-7-(2-phenylethyl)purin-8-yl]piperazin-1-yl]acetate” is a complex organic compound. It is related to a class of compounds known as purines, which are biologically significant and form the basis of many important biomolecules such as DNA and RNA . This compound could potentially be used as an intermediate for the synthesis of biologically active compounds, such as anti-cancer drugs .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a purine ring, which is a type of heterocyclic aromatic organic compound. Attached to this purine ring is a piperazine group, which is a type of organic compound containing a six-membered ring with two nitrogen atoms at opposite positions in the ring . Finally, an acetate group is attached, which is a derivative of acetic acid .

Scientific Research Applications

Synthesis and Chemical Characterization

One-Pot Biginelli Reaction
The One-Pot Biginelli synthesis highlights a method for creating dihydropyrimidinone derivatives, employing enaminones with piperazine/morpholine moieties. This method offers a straightforward and efficient approach to synthesize compounds with potential biological activities, showcasing the utility of piperazine derivatives in medicinal chemistry (Bhat et al., 2018).

Polymer Synthesis

Polyamides Incorporating Nucleobases
Research by Hattori and Kinoshita (1979) demonstrates the synthesis of polyamides containing uracil and adenine, utilizing piperazine as a building block. These polymers have molecular weights ranging from 1000 to 5000, with specific derivatives soluble in water, indicating potential applications in biocompatible materials and drug delivery systems (Hattori & Kinoshita, 1979).

Luminescent Materials

Photo-induced Electron Transfer
Gan et al. (2003) explored novel piperazine-substituted naphthalimide compounds for their luminescent properties and photo-induced electron transfer mechanisms. These studies are crucial for developing new materials for optical sensors, imaging agents, and organic light-emitting diodes (OLEDs) (Gan et al., 2003).

Biological Applications

Serotonin Receptor Agents
A study by Ostrowska et al. (2023) on new derivatives of 6-acetyl-7-hydroxy-4-methylcoumarin containing a piperazine group investigated their affinity for serotonin 5-HT1A and 5-HT2A receptors. Such research is pivotal for developing new therapeutics for psychiatric and neurological disorders, highlighting the versatility of piperazine derivatives in drug discovery (Ostrowska et al., 2023).

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, its physical and chemical properties, and its potential uses. This could involve laboratory experiments, computational modelling, and potentially even clinical trials if it is to be used as a drug .

properties

IUPAC Name

methyl 2-[4-[3-methyl-2,6-dioxo-7-(2-phenylethyl)purin-8-yl]piperazin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O4/c1-24-18-17(19(29)23-21(24)30)27(9-8-15-6-4-3-5-7-15)20(22-18)26-12-10-25(11-13-26)14-16(28)31-2/h3-7H,8-14H2,1-2H3,(H,23,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZKZVKJOHKSVAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC(=O)OC)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[4-[3-methyl-2,6-dioxo-7-(2-phenylethyl)purin-8-yl]piperazin-1-yl]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.